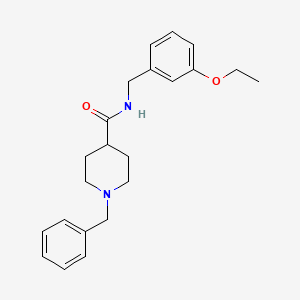![molecular formula C24H23N3O4 B11112414 N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11112414.png)
N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the hydrazone bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or other reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-1-PHENYLETHYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both methoxy and hydrazone functional groups.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-13-14-21(31-2)19(15-20)16-25-27-24(29)22(17-9-5-3-6-10-17)26-23(28)18-11-7-4-8-12-18/h3-16,22H,1-2H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
HCORRRLVGZNWMS-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11112334.png)
![ethyl 2-({[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11112338.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B11112341.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11112344.png)
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11112348.png)
![Benzyl N-(2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)carbamate](/img/structure/B11112349.png)
![4,4,11,11-tetramethyl-N-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112363.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11112368.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11112371.png)

![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B11112393.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]](/img/structure/B11112400.png)
![4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11112406.png)

